molecular formula C17H15Cl2N3O2 B2805843 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034536-30-4

3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2805843
CAS No.: 2034536-30-4
M. Wt: 364.23
InChI Key: ZDEWKEDTFYCUIT-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorobenzene ring, a pyridine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of reagents such as sodium hydride (NaH) and dimethylformamide (DMF) under controlled temperature conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a nucleophilic substitution reaction. This step may require the use of strong bases and solvents like tetrahydrofuran (THF).

    Coupling with Dichlorobenzene: The final step involves the coupling of the pyridine intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like NaOH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzamide: Shares the dichlorobenzene moiety but lacks the pyridine and pyrrolidinone groups.

    N-(2-pyridylmethyl)benzamide: Contains the pyridine and benzamide groups but lacks the dichlorobenzene and pyrrolidinone moieties.

    2-oxopyrrolidine derivatives: Compounds with the pyrrolidinone group but different substituents on the benzene or pyridine rings.

Uniqueness

3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3,4-dichloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c18-13-4-3-12(9-14(13)19)17(24)21-10-11-5-6-20-15(8-11)22-7-1-2-16(22)23/h3-6,8-9H,1-2,7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEWKEDTFYCUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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